1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
Overview
Description
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrrolidine ring, and a piperazine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride typically involves a multi-step processThe final step involves the coupling of the pyrrolidine derivative with piperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Fluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylate: Similar in structure but with a fluoromethyl group instead of a trifluoromethyl group.
1-(3-(Trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylate: Shares the trifluoromethyl group but differs in other substituents.
Uniqueness
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and piperazine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds .
Properties
IUPAC Name |
4-(piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2.ClH/c17-16(18,19)12-2-1-3-13(9-12)22-10-11(8-14(22)23)15(24)21-6-4-20-5-7-21;/h1-3,9,11,20H,4-8,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQJVNITZCHNOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959093 | |
Record name | 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38160-08-6 | |
Record name | Piperazine, 1-((5-oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038160086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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